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molecular formula C8H16O2 B155519 2,2-Dimethylhexanoic acid CAS No. 813-72-9

2,2-Dimethylhexanoic acid

Cat. No. B155519
M. Wt: 144.21 g/mol
InChI Key: YTTWDTVYXAEAJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04206127

Procedure details

A solution of 102 g (1.02 mol) of diisopropylamine (distilled from calcium hydride) in 730 ml of dry THF was stirred under argon in an ice-bath as a full bottle (1.0 mol) of solution of n-butyllithium in hexane (Alpha, 2.4 M, ca. 417 ml) was added dropwise at a rate such that the temperature held below 8°. About halfway through the addition, the ice-bath was replaced by an ice-methanol bath to better control the temperature at 0° C. throughout the rest of the addition. The resultant mixture was kept in the cold bath and stirred for 15 minutes before a 41.6 g (0.427 mol) portion of isobutyric acid was added dropwise, again keeping the temperature below 0°. Final portions of the acid were rinsed into the reaction mixture with several ml of dry THF. After another 15 minutes a 57 ml (0.499 mol) portion of 1-iodo-butane was added dropwise. After the addition was completed, the ice-bath was removed and the resultant mixture was stirred for 2 hours. The ice-bath was used again as the resultant mixture was quenched by the dropwise addition of a solution of 200 ml of concentrated hydrochloric acid in 640 ml of water. The phases were separated and the aqueous phase was back-extracted with ether. The combined extract was washed with aqueous sodium bisulfite, dried (MgSO4) and evaporated in vacuo. The residue was distilled at 20 mm to yield 56.8 g of XXIX as an oil, bp 110°-113°; nmr 0.90 (3, broad t, J=5.7 Hz), 1.18 (6, s) and 1.0-2.0 (6, m).
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
102 g
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
1 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
730 mL
Type
solvent
Reaction Step Two
Quantity
417 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH:1](NC(C)C)([CH3:3])[CH3:2].[CH2:8]([Li])CCC.[C:13]([OH:18])(=[O:17])[CH:14]([CH3:16])[CH3:15].ICCCC>C1COCC1.CCCCCC>[CH3:15][C:14]([CH3:8])([CH2:16][CH2:2][CH2:1][CH3:3])[C:13]([OH:18])=[O:17]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
102 g
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
solution
Quantity
1 mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
730 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
417 mL
Type
solvent
Smiles
CCCCCC
Step Three
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)C)(=O)O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ICCCC

Conditions

Stirring
Type
CUSTOM
Details
the resultant mixture was stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise at a rate such that the temperature
CUSTOM
Type
CUSTOM
Details
held below 8°
ADDITION
Type
ADDITION
Details
About halfway through the addition
ADDITION
Type
ADDITION
Details
the temperature at 0° C. throughout the rest of the addition
ADDITION
Type
ADDITION
Details
was added dropwise
CUSTOM
Type
CUSTOM
Details
the temperature below 0°
ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
the ice-bath was removed
CUSTOM
Type
CUSTOM
Details
was quenched by the dropwise addition of a solution of 200 ml of concentrated hydrochloric acid in 640 ml of water
CUSTOM
Type
CUSTOM
Details
The phases were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was back-extracted with ether
EXTRACTION
Type
EXTRACTION
Details
The combined extract
WASH
Type
WASH
Details
was washed with aqueous sodium bisulfite
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled at 20 mm

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC(C(=O)O)(CCCC)C
Measurements
Type Value Analysis
AMOUNT: MASS 56.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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